molecular formula C9H11NO4S B7857896 methyl 3-(methylsulfamoyl)benzoate

methyl 3-(methylsulfamoyl)benzoate

Cat. No.: B7857896
M. Wt: 229.26 g/mol
InChI Key: YWGWNNZDUMTNNS-UHFFFAOYSA-N
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Description

Methyl 3-(N-methylsulfamoyl)benzoate is an organic compound with the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.25 g/mol . This compound is characterized by the presence of a benzoate group substituted with a methylsulfamoyl group at the 3-position. It is used in various chemical and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

methyl 3-(methylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-10-15(12,13)8-5-3-4-7(6-8)9(11)14-2/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGWNNZDUMTNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(methylsulfamoyl)benzoate typically involves the reaction of methyl 3-aminobenzoate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-methylsulfamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(N-methylsulfamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(methylsulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(N-methylsulfamoyl)benzoate is unique due to the presence of the methylsulfamoyl group, which imparts distinct chemical and physical properties. This makes it valuable in specific chemical reactions and applications where other similar compounds may not be suitable .

Biological Activity

Antimicrobial Activity

Studies have indicated that methyl 3-(methylsulfamoyl)benzoate exhibits potential antimicrobial properties. While specific data on this compound is limited, related sulfamoyl benzoate derivatives have shown promising results against various microorganisms.

Anticancer Potential

Research into the anticancer properties of this compound and structurally similar compounds has yielded intriguing results. Some studies suggest that these compounds may inhibit certain enzymes or receptors involved in cancer progression.

Enzyme Inhibition

One of the key biological activities of this compound appears to be its potential for enzyme inhibition. While specific data on this compound is scarce, related compounds have shown inhibitory effects on various enzymes .

Case Study: NKCC1 Inhibition

A study on structurally similar compounds revealed potent inhibition of the Na-K-Cl cotransporter 1 (NKCC1) . While this study did not specifically focus on this compound, it provides insight into the potential biological activity of this class of compounds.

CompoundNKCC1 Inhibition (% at 100 μM)
Compound 1 (ARN23746)88.5 ± 11.7
Bumetanide71.7 ± 7.0

Pharmacokinetics and Metabolism

The pharmacokinetic properties of this compound have not been extensively studied. However, research on similar compounds suggests that these properties may be influenced by structural modifications .

Metabolic Stability

Studies on related compounds have shown that structural modifications can significantly affect metabolic stability. For instance:

  • Compounds with longer alkyl chains tend to have improved metabolic stability .
  • The presence of certain functional groups, such as trifluoromethyl, can enhance metabolic half-life .

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its structural features. Research on similar compounds has highlighted the importance of certain structural elements:

  • The presence of a sulfonamide group appears to be crucial for biological activity .
  • The length and nature of substituents can significantly affect potency and selectivity .

Future Research Directions

While the biological activity of this compound shows promise, further research is needed to fully elucidate its potential. Future studies should focus on:

  • Specific enzyme inhibition assays
  • In-depth antimicrobial and anticancer screening
  • Detailed structure-activity relationship studies
  • Pharmacokinetic and toxicological evaluations

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